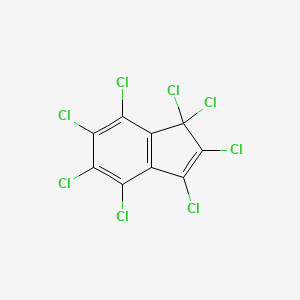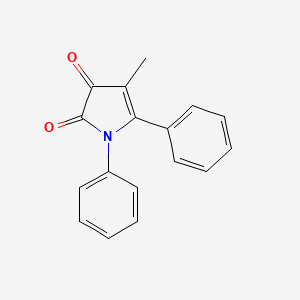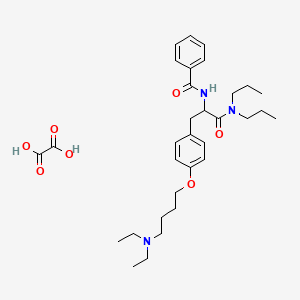
Phenoxathiin, 2,8-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiin, 2,8-dichloro- is a heterocyclic compound with the molecular formula C12H6Cl2OS It is a derivative of phenoxathiin, which is known for its sulfur-containing tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,8-dichloro- can be synthesized through a two-step process involving iron and copper-mediated reactions. The first step involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron(III) triflimide and bis(4-methoxyphenyl)sulfane . The second step involves a copper-mediated Ullmann-type C–O bond-forming cyclization reaction to produce the phenoxathiin structure .
Industrial Production Methods
Industrial production of phenoxathiin derivatives often involves the use of diphenyl ether as a starting material, which undergoes the Ferrario reaction to form phenoxathiin . The specific conditions for the industrial synthesis of 2,8-dichloro-phenoxathiin may vary, but typically involve chlorination reactions to introduce the chlorine atoms at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxathiin, 2,8-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the phenoxathiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenoxathiin derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phenoxathiin, 2,8-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of phenoxathiin, 2,8-dichloro- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phenoxathiin, 2,8-dichloro- include:
Phenoxathiin: The parent compound, which lacks the chlorine substituents.
Phenothiazine: A structurally related compound with a nitrogen atom in place of the oxygen atom in phenoxathiin.
Dibenzooxathiane: Another sulfur-containing heterocycle with a similar tricyclic structure.
Uniqueness
Phenoxathiin, 2,8-dichloro- is unique due to the presence of chlorine atoms at the 2 and 8 positions, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar heterocycles. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56348-82-4 |
|---|---|
Fórmula molecular |
C12H6Cl2OS |
Peso molecular |
269.1 g/mol |
Nombre IUPAC |
2,8-dichlorophenoxathiine |
InChI |
InChI=1S/C12H6Cl2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
Clave InChI |
JAPHSHJOCFUELA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)



![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)


![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)




